5-Bromo-N,N-diethyl-2-methylnicotinamide

Catalog No.
S14464286
CAS No.
M.F
C11H15BrN2O
M. Wt
271.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N,N-diethyl-2-methylnicotinamide

Product Name

5-Bromo-N,N-diethyl-2-methylnicotinamide

IUPAC Name

5-bromo-N,N-diethyl-2-methylpyridine-3-carboxamide

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C11H15BrN2O/c1-4-14(5-2)11(15)10-6-9(12)7-13-8(10)3/h6-7H,4-5H2,1-3H3

InChI Key

UPKMMVYQULMQIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC(=C1)Br)C

5-Bromo-N,N-diethyl-2-methylnicotinamide is a chemical compound characterized by its molecular formula C12H16BrN3O and a molecular weight of 284.18 g/mol. This compound belongs to the class of nicotinamide derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The presence of the bromine atom at the 5-position and the diethyl group at the nitrogen atom contribute to its unique properties and potential applications.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, yielding 5-bromo-2-methylnicotinic acid and diethylamine.
  • Redox Reactions: The compound can undergo oxidation or reduction, altering its oxidation state and potentially modifying its biological activity.

These reactions are crucial for synthesizing analogs and studying structure-activity relationships.

Research indicates that 5-Bromo-N,N-diethyl-2-methylnicotinamide exhibits notable biological activities, particularly in enzyme inhibition and anti-cancer properties. Its mechanism of action involves targeting specific enzymes or receptors, leading to modulation of cellular pathways. For instance, it has been investigated as a potential inhibitor of bromodomain-containing proteins, which play roles in gene regulation and cancer progression .

The synthesis of 5-Bromo-N,N-diethyl-2-methylnicotinamide typically involves several steps:

  • Starting Materials: The synthesis begins with 2-methylnicotinic acid or its derivatives.
  • Bromination: Bromination at the 5-position can be achieved using bromine or N-bromosuccinimide in the presence of a solvent such as dichloromethane.
  • Amidation: The resulting brominated intermediate is reacted with diethylamine under basic conditions to form the final product.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's versatility for further studies.

5-Bromo-N,N-diethyl-2-methylnicotinamide has several applications in research and industry:

  • Pharmaceutical Development: It is explored for its potential as a therapeutic agent against various diseases, including cancer.
  • Biochemical Research: Used as a tool compound in studies involving enzyme inhibition and protein interactions.
  • Material Science: Investigated for its properties in developing new materials and chemical processes.

Its unique structure makes it a valuable candidate for further exploration in these fields.

Studies on 5-Bromo-N,N-diethyl-2-methylnicotinamide have focused on its interactions with biological targets. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation. Interaction studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and elucidate mechanisms of action .

Several compounds share structural similarities with 5-Bromo-N,N-diethyl-2-methylnicotinamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-fluoronicotinamideContains fluorine instead of diethyl groupsPotentially different reactivity due to fluorine
5-Bromo-N,N-diethyl-2-chloronicotinamideChlorine atom at the 2-positionDifferent biological activity compared to bromine
5-Bromo-N,N-diethyl-2-pyridinaminePyridine core with diethyl groupsVarying pharmacological properties

Uniqueness

5-Bromo-N,N-diethyl-2-methylnicotinamide stands out due to its specific combination of bromine and diethyl groups, which significantly influence its lipophilicity and biological activity. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a subject of interest in drug discovery and development .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

270.03678 g/mol

Monoisotopic Mass

270.03678 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types